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molecular formula C22H31NO5 B8310419 1-(Tert-butoxycarbonyl)-4-(4-benzyloxy-1,3-dioxo-2-(r/s)-methylbut-1-yl)piperidine

1-(Tert-butoxycarbonyl)-4-(4-benzyloxy-1,3-dioxo-2-(r/s)-methylbut-1-yl)piperidine

Cat. No. B8310419
M. Wt: 389.5 g/mol
InChI Key: AIWUCDVGHSYAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07125887B2

Procedure details

The title compound was prepared using a procedure analogous to that described for Piperidine 15, Step B, except benzyloxyacetic acid, methyl ester was substutited for dimethylcarbonate. RF: 0.27 (4:1 v/v hexanes/acetone); 1H-NMR (500 MHz) δ 1.27 (d, J=6.9, 3H), 1.43–1.86 (m, 15H), 2.54–2.70 (m, 3H), 3.78–4.76 (m, 5H), 7.27–7.40 (m, 5H).
Name
Piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14]2NN[C:16](=[O:19])[C:15]=2[CH3:20])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH2:21]([O:28][CH2:29]C(OC)=O)[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C[O:35]C(=O)OC>>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:35])[CH:15]([CH3:20])[C:16](=[O:19])[CH2:29][O:28][CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Piperidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C1=C(C(NN1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OCC(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(OC)=O
Step Four
Name
hexanes acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(C(C(COCC1=CC=CC=C1)=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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